molecular formula C10H12N4O3 B8651105 Ethyl 3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoate CAS No. 95789-89-2

Ethyl 3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoate

Cat. No.: B8651105
CAS No.: 95789-89-2
M. Wt: 236.23 g/mol
InChI Key: XSBOUKBKZXQERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoate is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(6-oxo-1H-purin-9-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-2-17-7(15)3-4-14-6-13-8-9(14)11-5-12-10(8)16/h5-6H,2-4H2,1H3,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOUKBKZXQERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=C1N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577397
Record name Ethyl 3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95789-89-2
Record name Ethyl 3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1.6-dihydro-6-amino-9H-purin-9-yl)propionic acid, ethyl ester (15.2 g., 64.6 mmol) (AIT-0026) was placed into a 500 ml round bottom flask with 350 ml glacial acetic acid and was stirred to complete dissolution. While stirring, 22.3 g (0.323 mol) NaNO2 dissolved in water (saturated) was added dropwise over a period of one hour using a dropping funnel (pressure equalizing). A brown gas formed during the addition. The flask was stoppered shortly after the addition was complete and the solution was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure (approximately 45°-50° C.). The residue was washed with cold (0° C.) absolute ethanol and filtered. The resulting white solid was dissolved in 175 ml ethanol/water (70/30) and was cooled to 0° C. overnight. The resulting precipitate was obtained by filtration. The solid was placed into a flask with a magnetic stirring bar and was washed with water by vigorous stirring. The solution was filtered by Buchner vacuum filtration and the resulting white solid was dried in vacuo at 50° C. to yield 4.6 g (19.5 mmol) of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propionic acid, ethyl ester (AIT-0027). Yield: 30%.
Name
3-(1.6-dihydro-6-amino-9H-purin-9-yl)propionic acid, ethyl ester
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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